2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide
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Overview
Description
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide is a synthetic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The presence of the 4-chlorophenyl group and the imidazo[2,1-b][1,3]thiazole core structure contributes to its unique chemical and biological characteristics .
Mechanism of Action
Target of Action
The primary target of this compound is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .
Mode of Action
The compound acts as an agonist to the CAR . It stimulates the nuclear translocation of CAR, which then binds to the promoter regions of its target genes and modulates their transcription .
Biochemical Pathways
The activation of CAR by the compound can affect various biochemical pathways. These include the metabolism of xenobiotics and the transport of drugs . The downstream effects of these changes can influence the body’s response to various drugs and chemicals.
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
The activation of CAR by the compound can lead to changes in the expression of genes involved in drug metabolism and transport . This can alter the body’s response to various drugs and chemicals, potentially enhancing their efficacy or reducing their toxicity.
Biochemical Analysis
Cellular Effects
In cellular context, 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide may influence cell function by interacting with various cellular processes. For instance, it has been observed that similar compounds have shown significant growth inhibitions against various cancer cell lines .
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide typically involves the condensation of 4-chlorophenyl isothiocyanate with 2-aminothiazole, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole core . The resulting intermediate is then reacted with N,N-bis(2-methoxyethyl)acetamide under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted imidazo[2,1-b][1,3]thiazole compounds .
Scientific Research Applications
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b][1,3]thiazole derivative known for its immunostimulatory and anticancer properties.
Uniqueness
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide is unique due to its specific substitution pattern and the presence of the N,N-bis(2-methoxyethyl)acetamide moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide is a derivative of imidazo[2,1-b][1,3]thiazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing key research findings, potential therapeutic applications, and the underlying mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C19H20ClN3O2S with a molecular weight of approximately 436.74 g/mol. The structure features a thiazole ring fused with an imidazole moiety and substituted with a chlorophenyl group and methoxyethyl groups.
Antimicrobial Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or protein function through enzyme inhibition .
Antitumor Activity
Several studies have reported the antitumor potential of imidazo[2,1-b][1,3]thiazole derivatives. The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms. Notably, it has demonstrated efficacy against breast and colon cancer cell lines in vitro .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways such as NF-kB activation. This suggests potential applications in treating chronic inflammatory conditions .
Analgesic Properties
Research has highlighted the analgesic effects of similar compounds within the imidazo[2,1-b][1,3]thiazole class. These effects are likely mediated through the inhibition of pain signaling pathways in the central nervous system .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammation and tumor progression.
- Receptor Interaction : It may interact with various receptors in the body that modulate pain and inflammation responses.
- Cell Cycle Regulation : The ability to induce cell cycle arrest contributes to its antitumor activity.
Case Studies
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c1-25-9-7-22(8-10-26-2)18(24)11-16-13-27-19-21-17(12-23(16)19)14-3-5-15(20)6-4-14/h3-6,12-13H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVYHFZPJAUKLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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